molecular formula C7H8N4 B3059120 Imidazo[1,2-a]pyrazin-3-ylmethanamine CAS No. 944896-61-1

Imidazo[1,2-a]pyrazin-3-ylmethanamine

Cat. No.: B3059120
CAS No.: 944896-61-1
M. Wt: 148.17
InChI Key: ZAFPQELLPHZQTB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-3-ylmethanamine is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its versatile biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[1,2-a]pyrazin-3-ylmethanamine can be synthesized through various methods. One efficient approach involves an iodine-catalyzed one-pot three-component condensation reaction. This method uses an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide as starting materials . The reaction proceeds via [4 + 1] cycloaddition, yielding the desired imidazo[1,2-a]pyrazine derivatives in good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale multicomponent reactions (MCRs) due to their simplicity and atom economy. These reactions incorporate almost all starting materials into the final product, minimizing waste and simplifying purification .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazin-3-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazin-3-ylmethanamine involves modulation of various molecular targets and pathways. It acts at the G1-S transition to promote the E2F transcriptional program and the initiation of DNA synthesis. Additionally, it modulates G2 progression by controlling the activation of cyclin B/CDK1, coordinating this activation at the centrosome and in the nucleus .

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-6-4-10-7-5-9-1-2-11(6)7/h1-2,4-5H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFPQELLPHZQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288883
Record name Imidazo[1,2-a]pyrazine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944896-61-1
Record name Imidazo[1,2-a]pyrazine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944896-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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